molecular formula C12H14BrN5OS B7530242 [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone

[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone

Cat. No. B7530242
M. Wt: 356.24 g/mol
InChI Key: AAGJRHKJTYKSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone is not yet fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects
Studies have shown that [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone has various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of disease. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been found to have low toxicity in animal models, making it a potentially safe option for use in humans. However, one limitation is that the mechanism of action of the compound is not yet fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone. One area of interest is further investigation of its potential as a therapeutic agent for cancer and neurological disorders. Additionally, research could focus on elucidating the compound's mechanism of action and identifying specific targets for its activity. Finally, studies could explore the potential use of [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone involves a multi-step process that starts with the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. This compound then reacts with piperazine to form [4-(5-bromothiophen-2-yl)methyl]piperazine. Finally, the reaction of [4-(5-bromothiophen-2-yl)methyl]piperazine with 1H-1,2,3-triazole-4-carboxylic acid yields [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone.

Scientific Research Applications

[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. The compound has also been investigated for its antibacterial and antifungal properties.

properties

IUPAC Name

[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5OS/c13-11-2-1-9(20-11)8-17-3-5-18(6-4-17)12(19)10-7-14-16-15-10/h1-2,7H,3-6,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGJRHKJTYKSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Br)C(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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